6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Catalog No.
S857454
CAS No.
39267-74-8
M.F
C4H9N5O5S
M. Wt
239.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-2,4,5-triaminopyrimidine sulfate

CAS Number

39267-74-8

Product Name

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

IUPAC Name

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one

Molecular Formula

C4H9N5O5S

Molecular Weight

239.21 g/mol

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)

InChI Key

RSKNEEODWFLVFF-UHFFFAOYSA-N

SMILES

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O

Synonyms

2,4,5-triamino-6-hydroxypyrimidine, 2,5,6-triamino-4-pyrimidinone, 6-hydroxy-2,4,5-triaminopyrimidine, 6-hydroxy-2,4,5-triaminopyrimidine, dihydrochloride, 6-hydroxy-2,4,5-triaminopyrimidine, sulfate, 6-hydroxy-2,4,5-triaminopyrimidine, sulfate(1:1)

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O

Antioxidant Activity:

Limited research suggests 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (6-HTP sulfate) may possess antioxidant properties. One study describes it exhibiting antioxidant activity similar to tetrahydrofuran (THF) []. However, further research is needed to understand the mechanisms and potential biological significance of this activity.

Source: SCBT - 4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt:

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a chemical compound with the molecular formula C₄H₉N₅O₅S and a molecular weight of approximately 239.21 g/mol. It is classified as an aminopyrimidine and a hydroxypyrimidine, featuring a pyrimidine ring substituted with hydroxyl and amino groups. The compound is generally pale beige in color and exists as a solid at room temperature, with a melting point exceeding 300 °C. It is soluble in aqueous acid but exhibits limited solubility in water .

The chemical behavior of 6-hydroxy-2,4,5-triaminopyrimidine sulfate is influenced by its functional groups. Key reactions include:

  • Acid-Base Reactions: The amino groups can act as bases, allowing the compound to participate in protonation reactions under acidic conditions.
  • Condensation Reactions: The hydroxyl group can undergo condensation with aldehydes or ketones, leading to the formation of glycosides or related compounds.
  • Redox Reactions: As an antioxidant, it can participate in redox reactions, potentially reducing reactive oxygen species .

6-Hydroxy-2,4,5-triaminopyrimidine sulfate has shown significant biological activity:

  • Antioxidant Properties: It functions as a chromophore and exhibits antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems .
  • Role in Metabolism: The compound is closely related to folic acid and may play a role in nucleotide synthesis and cellular metabolism.
  • Potential Therapeutic Uses: Its structural similarity to folic acid suggests potential applications in treating folate deficiency or related metabolic disorders .

Several methods have been reported for synthesizing 6-hydroxy-2,4,5-triaminopyrimidine sulfate:

  • Chemical Synthesis from Pyrimidine Derivatives: Starting from 2,4-diaminopyrimidine, hydroxylation and subsequent sulfation can yield the target compound.
  • Biochemical Pathways: Certain microorganisms may naturally synthesize this compound through metabolic pathways involving pyrimidine metabolism.
  • Reagent-Based Synthesis: Utilizing specific reagents that facilitate the introduction of hydroxyl and amino groups on the pyrimidine ring can lead to the formation of 6-hydroxy-2,4,5-triaminopyrimidine sulfate .

The applications of 6-hydroxy-2,4,5-triaminopyrimidine sulfate span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs related to folate metabolism.
  • Biochemical Research: The compound is used in proteomics and metabolic studies due to its biological significance.
  • Agriculture: Potential applications include use as a plant growth regulator or nutrient supplement due to its role in nucleotide synthesis .

Interaction studies involving 6-hydroxy-2,4,5-triaminopyrimidine sulfate have revealed its potential to interact with various biomolecules:

  • Protein Binding: Studies indicate that it may bind to certain proteins involved in metabolic pathways, influencing their activity.
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes that require folate derivatives as substrates.
  • Synergistic Effects: Its combination with other antioxidants or vitamins may enhance its protective effects against oxidative damage .

Several compounds share structural similarities with 6-hydroxy-2,4,5-triaminopyrimidine sulfate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Folic AcidC₁₉H₁₉N₇O₆SEssential vitamin involved in DNA synthesis
2-Amino-4-hydroxypyrimidineC₄H₆N₄ORelated aminopyrimidine with fewer amino groups
2,4-DiaminopyrimidineC₄H₆N₄Precursor for various pyrimidine derivatives
6-HydroxypyrimidineC₄H₄N₂OLacks amino substitutions but retains hydroxyl group

Uniqueness of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate:
This compound's unique combination of hydroxyl and amino functional groups distinguishes it from others. Its specific sulfate form enhances solubility and reactivity compared to its non-sulfated analogs like folic acid. Additionally, its antioxidant properties provide unique biological benefits not universally found in similar compounds .

6-Hydroxy-2,4,5-triaminopyrimidine sulfate demonstrates excellent thermal stability under normal conditions, with decomposition beginning at approximately 220°C [1]. The compound exhibits a high melting point of ≥300°C, indicating strong intermolecular interactions and robust molecular structure [2] [3] [4] [5]. Under extreme heat conditions, the compound undergoes systematic thermal decomposition through multiple pathways.

The thermal decomposition process occurs in distinct stages. Below 220°C, the compound remains thermally stable with no detectable decomposition products [1]. As temperature increases beyond 220°C, initial decomposition begins with the formation of ammonia (NH₃) and pyrimidine fragmentation products [1]. Complete thermal decomposition occurs above 300°C, producing carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) [6] . The hazardous decomposition products emphasize the importance of proper handling and storage conditions to prevent exposure to extreme temperatures.
The stability of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate is notably affected by environmental conditions. The compound is stable under neutral conditions but demonstrates sensitivity to strong oxidizing agents [6] [8]. In aqueous solutions, stability is maintained for up to 24 hours when mixed with suitable antioxidants, though prolonged exposure to light may cause degradation [5]. The compound can be altered by light exposure, making proper storage conditions essential for maintaining chemical integrity [6].

Solubility Behavior in Polar/Non-Polar Solvents

The solubility characteristics of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate demonstrate a strong preference for polar solvents, reflecting its ionic nature and multiple hydrogen bonding capabilities. In water, the compound exhibits moderate solubility with reported values of 2.0 g/L at 25°C [9] and 1.5 g/L at 25°C [9], indicating slight variability possibly due to different measurement conditions or hydration states.

The compound shows enhanced solubility in dimethyl sulfoxide (DMSO), where it is readily soluble [4] [11]. This increased solubility in DMSO compared to water reflects the compound's ability to form strong hydrogen bonds with the aprotic polar solvent. In contrast, solubility in ethanol is significantly limited, with reported values of less than 0.1% [5], demonstrating reduced compatibility with lower polarity alcoholic solvents.
Aqueous acid solutions provide improved solubility compared to neutral water, with the compound described as "sparingly soluble" in aqueous acid [2]. This pH-dependent solubility behavior is attributed to protonation of the amino groups, which increases the compound's ionic character and enhances water solubility. The compound demonstrates negligible solubility in non-polar solvents, consistent with its highly polar, ionic structure containing multiple amino groups and a sulfate moiety.

Acid-Base Characteristics and pKa Determination

6-Hydroxy-2,4,5-triaminopyrimidine sulfate exhibits complex acid-base behavior due to multiple ionizable functional groups within its structure. The compound contains several sites capable of protonation and deprotonation, including pyrimidine nitrogen atoms, amino groups, and the sulfate moiety.

The dissociation constants have been estimated for different functional groups within the molecule. The pyrimidinium nitrogen exhibits a pKa range of 3.0 to 7.0, while the arylaminium ion shows a pKa range of 1.0 to 5.0 [9]. The sulfate group demonstrates strong acidity with a pKa range of -4.0 to -2.0 [9]. These values indicate that the compound behaves as a polyprotic acid with multiple ionization steps.

pH measurements of aqueous solutions demonstrate the compound's acidic nature, with a 2 g/L solution at 20°C exhibiting a pH of 2-3 . This acidic behavior is primarily attributed to the presence of the sulfate group and the potential for protonation of the amino substituents under aqueous conditions. The compound's pH-dependent solubility behavior further supports its amphoteric character, with enhanced solubility observed in both acidic and basic conditions compared to neutral pH.

Vibrational Spectroscopy Fingerprints (IR/Raman)

The infrared spectroscopy profile of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate reveals characteristic absorption bands that provide detailed structural information. Major IR absorbance peaks have been identified at 3321, 3083, 2610, 1689, 1506, 1129, 1078, 541, and 228 cm⁻¹ [9]. These spectral features correspond to specific functional groups and molecular vibrations within the compound.

The high-frequency region around 3321 and 3083 cm⁻¹ corresponds to N-H stretching vibrations from the amino groups, indicating the presence of primary and secondary amine functionalities. The absorption at 2610 cm⁻¹ is characteristic of N-H stretching in protonated amino groups or hydrogen-bonded systems. The prominent band at 1689 cm⁻¹ is attributed to C=N stretching vibrations in the pyrimidine ring system.

Mid-frequency absorptions at 1506 cm⁻¹ correspond to aromatic C=C stretching and N-H bending vibrations. The bands at 1129 and 1078 cm⁻¹ are characteristic of S=O stretching vibrations from the sulfate group, confirming the presence of the sulfate moiety. Low-frequency absorptions at 541 and 228 cm⁻¹ are attributed to various bending and deformation modes of the molecular framework.

Raman spectroscopy provides complementary vibrational information, particularly valuable for studying the pyrimidine ring system. The compound's Raman spectrum would be expected to show characteristic bands associated with ring breathing modes and symmetric vibrations that are Raman-active but may be weak or absent in IR spectroscopy.

UV-Vis Spectral Features and Electronic Transitions

The ultraviolet-visible spectroscopy of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate reveals distinct electronic transitions that are highly dependent on pH conditions. At neutral pH (pH 7), the compound exhibits two primary absorption maxima: λmax at 208 nm with an extinction coefficient (ε) of 15,177 M⁻¹cm⁻¹, and λmax at 262 nm with ε = 4,524 M⁻¹cm⁻¹ [5].

The high-energy absorption at 208 nm corresponds to π→π* transitions within the pyrimidine ring system, characteristic of aromatic heterocycles with extended conjugation. The intense absorption coefficient indicates a highly allowed electronic transition. The lower-energy absorption at 262 nm is attributed to n→π* transitions involving the lone pairs of electrons on the amino groups and nitrogen atoms in the pyrimidine ring.
pH significantly influences the electronic absorption characteristics of the compound. Under acidic conditions (pH 1), the absorption maximum shifts to 262 nm with a dramatically increased extinction coefficient of 13,535 M⁻¹cm⁻¹ [5]. This enhancement is attributed to protonation of the amino groups, which alters the electronic distribution and intensifies the n→π* transition. The protonation reduces the electron-donating character of the amino groups, affecting the overall electronic structure.

Under basic conditions (pH 13), the absorption maximum shifts to 276 nm with a reduced extinction coefficient of 2,285 M⁻¹cm⁻¹ [5]. This red-shift and intensity decrease result from deprotonation of the compound, which increases electron density on the pyrimidine ring and stabilizes the ground state relative to the excited state. The bathochromic shift indicates extended conjugation and altered electronic transitions under alkaline conditions.

UNII

9SZ7ZX1H0L

Related CAS

1004-75-7 (Parent)

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

35011-47-3
39267-74-8

Wikipedia

2,5,6-triamino-4-pyrimidinol sulfate
2,4,5-Triamino-6-hydroxypyrimidine sulfate

Dates

Last modified: 08-16-2023

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